![molecular formula C10H20Si B12565933 Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane CAS No. 177087-92-2](/img/structure/B12565933.png)
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane is an organosilicon compound with the molecular formula C10H20Si . This compound is characterized by the presence of a trimethylsilyl group attached to a cyclopentene ring, which is further substituted with a methyl group. Organosilicon compounds like this one are known for their unique chemical properties and are widely used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane typically involves the hydrosilylation of alkenes. One common method is the reaction of 3-methylcyclopentene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of platinum-based catalysts is common in industrial processes due to their high efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may use alkyl halides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Halogenated or alkylated silanes.
Aplicaciones Científicas De Investigación
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is used in the synthesis of bioactive molecules and as a protective group for sensitive functional groups in biomolecules.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane involves its ability to act as a hydride donor in various chemical reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective reducing agent. The compound can also form stable complexes with transition metals, which can catalyze various organic transformations .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclopentene ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Triphenylsilane: Contains phenyl groups instead of methyl groups.
Uniqueness
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane is unique due to the presence of the cyclopentene ring, which imparts distinct chemical properties. This structural feature allows for specific interactions with other molecules and catalysts, making it a valuable compound in various chemical reactions and applications .
Propiedades
Número CAS |
177087-92-2 |
|---|---|
Fórmula molecular |
C10H20Si |
Peso molecular |
168.35 g/mol |
Nombre IUPAC |
trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane |
InChI |
InChI=1S/C10H20Si/c1-9-5-6-10(7-9)8-11(2,3)4/h7,9H,5-6,8H2,1-4H3 |
Clave InChI |
UIAABQPBPDPDKO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=C1)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


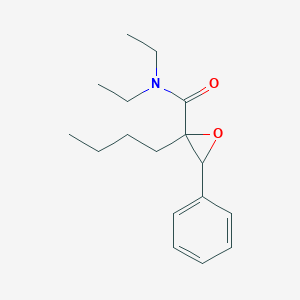
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
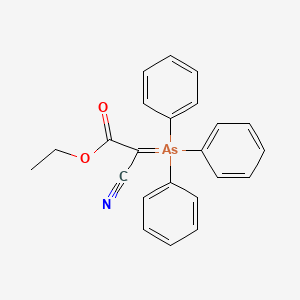
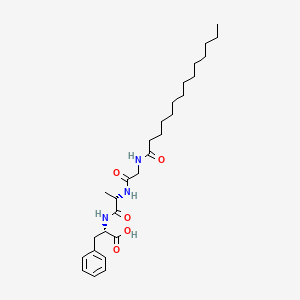
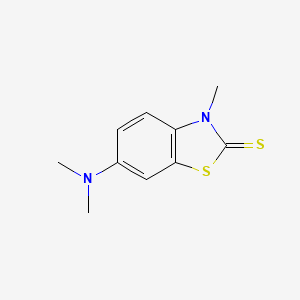
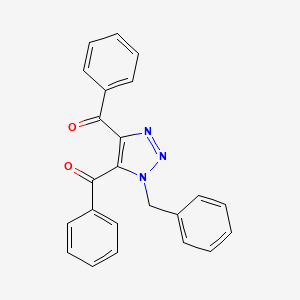
![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)
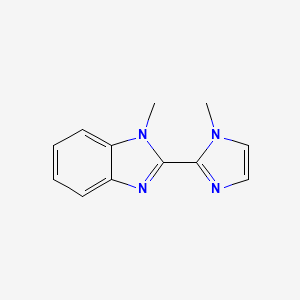
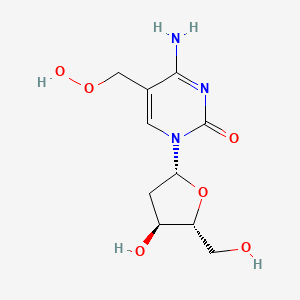
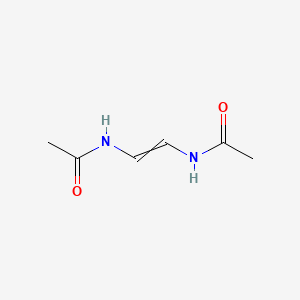
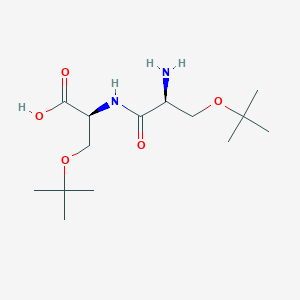
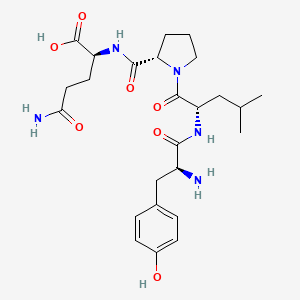
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
